molecular formula C24H26N4O3 B2928185 N-(2,5-dimethylphenyl)-2-[7-methyl-4-oxo-3-(pyrrolidine-1-carbonyl)-1,4-dihydro-1,8-naphthyridin-1-yl]acetamide CAS No. 1251544-47-4

N-(2,5-dimethylphenyl)-2-[7-methyl-4-oxo-3-(pyrrolidine-1-carbonyl)-1,4-dihydro-1,8-naphthyridin-1-yl]acetamide

Cat. No.: B2928185
CAS No.: 1251544-47-4
M. Wt: 418.497
InChI Key: ZYNJWJDILVHKMB-UHFFFAOYSA-N
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Description

N-(2,5-dimethylphenyl)-2-[7-methyl-4-oxo-3-(pyrrolidine-1-carbonyl)-1,4-dihydro-1,8-naphthyridin-1-yl]acetamide is a synthetic organic compound featuring a 1,8-naphthyridinone core, a common scaffold in medicinal chemistry. This high-purity reagent is designed for research and development purposes, particularly in the fields of pharmaceutical sciences and chemical biology. Its molecular structure suggests potential for investigating protein-inhibitor interactions or enzyme modulation, though its specific biological activity and mechanism of action are areas for ongoing research. As a specialized chemical, it serves as a valuable building block or intermediate for synthesizing novel compounds or as a probe in biochemical assays. This product is strictly labeled "For Research Use Only" and is not intended for diagnostic, therapeutic, or any personal use. Ensure all handling and experiments are conducted by trained personnel in appropriately equipped laboratories.

Properties

IUPAC Name

N-(2,5-dimethylphenyl)-2-[7-methyl-4-oxo-3-(pyrrolidine-1-carbonyl)-1,8-naphthyridin-1-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H26N4O3/c1-15-6-7-16(2)20(12-15)26-21(29)14-28-13-19(24(31)27-10-4-5-11-27)22(30)18-9-8-17(3)25-23(18)28/h6-9,12-13H,4-5,10-11,14H2,1-3H3,(H,26,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZYNJWJDILVHKMB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)C)NC(=O)CN2C=C(C(=O)C3=C2N=C(C=C3)C)C(=O)N4CCCC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H26N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

418.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(2,5-dimethylphenyl)-2-[7-methyl-4-oxo-3-(pyrrolidine-1-carbonyl)-1,4-dihydro-1,8-naphthyridin-1-yl]acetamide is a complex organic compound that belongs to the class of naphthyridine derivatives. Its unique structural features make it a subject of interest in medicinal chemistry and pharmaceutical research. This article explores its biological activity, potential pharmacological applications, and relevant research findings.

Chemical Structure and Properties

The molecular formula of this compound is C24H26N4OC_{24}H_{26}N_{4}O with a molecular weight of approximately 398.49 g/mol. The compound features several functional groups, including an acetamide group and a naphthyridine ring system, which are critical for its biological activity.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial potential of naphthyridine derivatives. Although specific data on this compound is limited, related compounds exhibit significant activity against various bacterial strains. For instance:

CompoundTarget BacteriaMinimum Inhibitory Concentration (MIC)
Compound 3hS. aureus2 µg/mL
Compound 7E. faecium2 µg/mL

These findings suggest that similar structural motifs in the compound may confer antimicrobial properties .

Analgesic and Anti-inflammatory Effects

The presence of the pyrrolidine moiety in the compound indicates potential analgesic and anti-inflammatory effects. Pyrrolidine derivatives are often associated with such activities due to their ability to interact with various biological targets involved in pain and inflammation pathways.

The proposed mechanisms for the biological activity of this compound include:

  • Inhibition of Enzymatic Activity : Similar compounds have been shown to inhibit key enzymes involved in bacterial cell wall synthesis.
  • Interaction with Receptors : The acetamide group may facilitate binding to specific receptors related to pain modulation.

Case Studies

A case study involving related naphthyridine derivatives demonstrated promising results in vitro against resistant strains of bacteria. For example, a derivative showed comparable efficacy to established antibiotics like vancomycin and daptomycin .

Scientific Research Applications

N-(2,5-dimethylphenyl)-2-[7-methyl-4-oxo-3-(pyrrolidine-1-carbonyl)-1,4-dihydro-1,8-naphthyridin-1-yl]acetamide is a complex organic compound with a variety of potential applications in medicinal chemistry and pharmaceutical research. It is a naphthyridine derivative, which includes a pyrrolidine moiety frequently associated with analgesic and anti-inflammatory biological activities, as well as an acetamide functional group that suggests potential use in drug design.

Potential Applications

  • Pharmacological Applications this compound is a naphthyridine derivative that may have pharmacological applications.
  • Medicinal Chemistry: Due to its unique structure, which combines multiple functional groups, this compound is of interest in medicinal chemistry and pharmaceutical research.
  • Drug Design: The acetamide functional group suggests that it may be helpful in drug design.

Because of its structure, this chemical is expected to be a solid at room temperature and have moderate solubility in organic solvents. It is likely to be stable under neutral conditions but may undergo hydrolysis at extreme pH levels. Reactions should be monitored using techniques such as thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC) to ensure purity and yield.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Key Structural and Functional Differences

The compound is compared to analogs in the 4-oxo-1,4-dihydro-naphthyridine/carboxamide family, such as N3-(1-(3,5-Dimethyl)adamantyl)-4-oxo-1-pentyl-1,4-dihydro-[1,5]-naphthyridine-3-carboxamide (67) from J. Med. Chem. (2007).

Parameter Target Compound Compound 67
Core Structure 1,8-Naphthyridine 1,5-Naphthyridine
Position 3 Substituent Pyrrolidine-1-carbonyl 1-(3,5-Dimethyl)adamantyl carboxamide
Position 1 Substituent 2-(N-(2,5-dimethylphenyl)acetamide) Pentyl
Molecular Weight ~450 g/mol (estimated) 421.58 g/mol (C₂₆H₃₅N₃O₂)
Key Functional Groups Methyl (position 7), acetamide (position 1), pyrrolidine-carbonyl (position 3) Adamantyl carboxamide (position 3), pentyl (position 1)

Structural Implications

Core Heterocycle :

  • The 1,8-naphthyridine core in the target compound offers a distinct electronic and spatial profile compared to the 1,5-naphthyridine in compound 66. The 1,8 arrangement may alter π-π stacking interactions and hydrogen-bonding capacity with biological targets.

Position 1 Substituents :

  • The acetamide side chain in the target compound introduces a rigid aromatic moiety (2,5-dimethylphenyl), which may enhance binding specificity compared to the flexible pentyl chain in compound 67.

Q & A

Q. What synthetic routes are recommended for preparing this compound, and what intermediates are critical?

The synthesis involves multi-step reactions, starting with the formation of the 1,8-naphthyridine core. Key intermediates include pyrrolidine-1-carbonyl-substituted naphthyridine precursors. For example, Smiles rearrangement under reflux in methanol with acetic acid facilitates ring formation, as shown in analogous naphthyridine derivatives . Monitoring intermediates via TLC or HPLC at each stage ensures purity and progression.

Q. Which analytical methods are essential for structural confirmation?

A combination of 1H/13C NMR, IR spectroscopy, and X-ray crystallography is critical. NMR confirms proton/carbon environments, IR identifies carbonyl/amide bonds, and crystallography (e.g., co-crystallization with naphthalene diols) validates molecular geometry and hydrogen-bonding networks .

Q. How can researchers ensure reproducibility in synthesis?

Strict control of reaction conditions (temperature, solvent ratios, catalyst loading) is vital. For example, copolymerization systems (e.g., CMDA-DMDAAC) require precise monomer ratios to maintain product consistency .

Advanced Research Questions

Q. How can Design of Experiments (DoE) optimize synthesis yield and scalability?

DoE systematically tests variables like temperature, solvent polarity, and reagent stoichiometry. Flow chemistry setups (e.g., Omura-Sharma-Swern oxidation) enhance reproducibility by enabling precise parameter control . Statistical modeling (e.g., response surface methodology) identifies optimal conditions, as applied in continuous-flow syntheses .

Q. What strategies resolve discrepancies between computational and experimental NMR data?

Discrepancies may arise from solvation effects or tautomerism. Employing DFT calculations with solvent models (e.g., PCM) aligns theoretical and experimental shifts. If inconsistencies persist, variable-temperature NMR or HPLC purity checks are recommended . Co-crystallization with hydrogen-bond donors stabilizes specific conformations for validation .

Q. How can regioselectivity be controlled during 1,8-naphthyridine functionalization?

Electronic and steric factors guide regioselectivity. Directing groups (e.g., halogens) or transition-metal catalysts (e.g., palladium) enable selective functionalization. For example, halogenated intermediates allow precise cross-coupling reactions . Solvent polarity modulation during Smiles rearrangement also influences outcomes .

Q. What methodologies validate crystallographic data when polymorphism is suspected?

Polymorphism can be assessed via single-crystal X-ray diffraction (SCXRD) and powder XRD (PXRD). Co-crystallization with hydrogen-bonding agents (e.g., naphthalene diols) stabilizes specific crystal forms, as demonstrated in analogous systems . Thermal analysis (DSC/TGA) further identifies phase transitions.

Data Contradiction Analysis

Q. How should conflicting biological activity data be addressed?

Contradictions may stem from assay variability or impurities. Validate results using orthogonal assays (e.g., enzyme inhibition vs. cell-based tests). Purify batches via preparative HPLC and compare activity profiles. Structural analogs (e.g., pyrazolo-pyrimidine derivatives) provide insights into structure-activity relationships .

Methodological Tables

Parameter Optimization Strategy Evidence Source
Reaction YieldDoE-guided solvent/catalyst screening
NMR Data AlignmentDFT-PCM calculations
Regioselectivity ControlPalladium-catalyzed cross-coupling
Polymorphism ValidationSCXRD/PXRD with co-crystallization

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